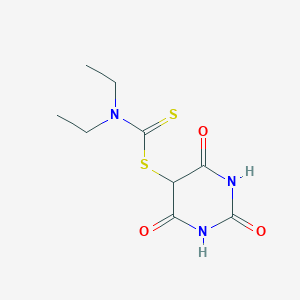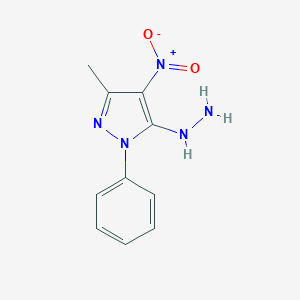![molecular formula C9H8N2O2 B232434 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is also known as 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidine or MPPD. It has a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol.
作用機序
The mechanism of action of 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione is not well understood. However, it is believed that this molecule may exert its antibacterial and antifungal effects by inhibiting the synthesis of nucleic acids. It has also been suggested that this molecule may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione has been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. It has also been shown to exhibit anticancer activity against various cancer cell lines. Additionally, this molecule has been shown to be a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
One advantage of using 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione in lab experiments is its relatively simple synthesis method and high yield. Additionally, this molecule has been shown to exhibit various biological activities, making it a versatile compound for scientific research. However, one limitation of using this molecule is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions related to 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione. One potential direction is to further investigate its antibacterial and antifungal properties and explore its potential use as a new class of antibiotics or antifungal agents. Additionally, further research could be conducted to investigate its potential use as a photosensitizer in photodynamic therapy. Another potential direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Finally, future research could be conducted to investigate the potential use of this molecule in the development of new anticancer agents.
合成法
The synthesis of 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione involves the reaction of 3-methyluracil and maleic anhydride in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction to yield the desired compound. This method is relatively simple, and the yield of the product is high.
科学的研究の応用
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. This molecule has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
特性
製品名 |
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
3-methylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(12)10-7-4-2-3-5-11(7)9(6)13/h2-6H,1H3 |
InChIキー |
BZPOYQDDCPEVOZ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N=C2C=CC=CN2C1=O |
正規SMILES |
CC1C(=O)N=C2C=CC=CN2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)






![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)

